
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TFPAA and is synthesized by reacting 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine.
Mecanismo De Acción
The mechanism of action of TFPAA is not fully understood. However, it is believed that TFPAA exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
TFPAA has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. TFPAA has been found to cause cell cycle arrest in the G2/M phase, leading to the inhibition of DNA synthesis and cell division. TFPAA has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and HSV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFPAA is its broad-spectrum activity against cancer cells, viruses, and bacteria. TFPAA has also been found to be relatively non-toxic to normal cells. However, one of the limitations of TFPAA is its poor solubility in water, which makes it difficult to administer in vivo. TFPAA also has a short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of TFPAA. One direction is to improve the solubility of TFPAA by developing new formulations or delivery systems. Another direction is to study the pharmacokinetics and pharmacodynamics of TFPAA in vivo. This will help to determine the optimal dosing regimen and the potential side effects of TFPAA. Further studies are also needed to elucidate the mechanism of action of TFPAA and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TFPAA in humans.
Conclusion:
In conclusion, TFPAA is a promising compound that has potential applications in the field of medicinal chemistry. It exhibits antitumor, antiviral, and antibacterial properties and has been found to be relatively non-toxic to normal cells. However, further studies are needed to improve the solubility and pharmacokinetics of TFPAA and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of TFPAA involves the reaction of 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is obtained by filtration, and the crude product is purified by recrystallization. The yield of the product is around 70-80%.
Aplicaciones Científicas De Investigación
TFPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. TFPAA has been found to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). TFPAA has also been found to be effective against gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3N2O2/c10-5-8(16)14-6-7(9(11,12)13)15-1-3-17-4-2-15/h7H,1-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXUOXEOHIPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

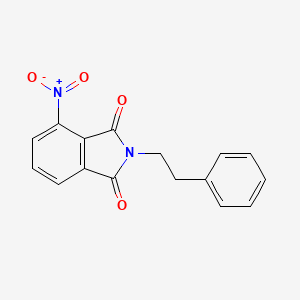
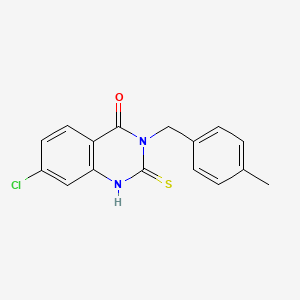
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)
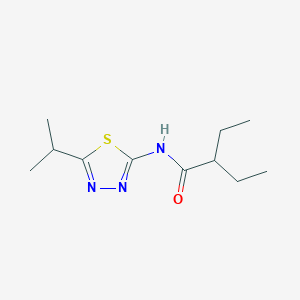

![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
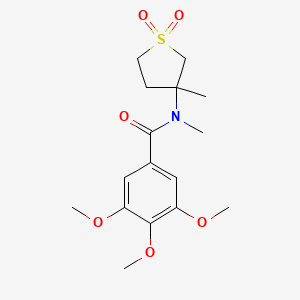
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)
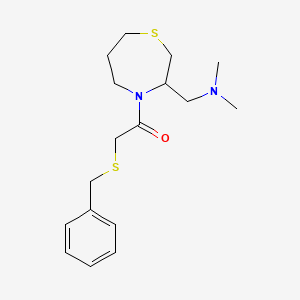
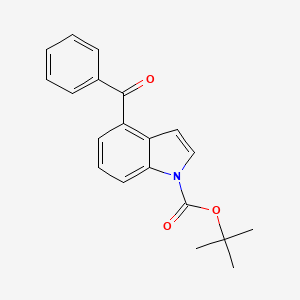
![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
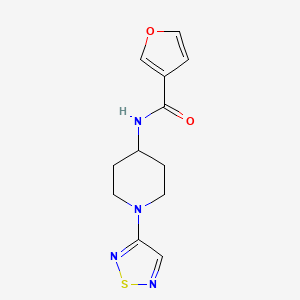
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)